BenchChemオンラインストアへようこそ!

4-amino-N-(1-ethyl-3-piperidyl)benzamide

Medicinal Chemistry Synthetic Intermediate Impurity Profiling

4-Amino-N-(1-ethyl-3-piperidyl)benzamide (CAS 50534-03-7; IUPAC: 4-amino-N-(1-ethylpiperidin-3-yl)benzamide) is a primary benzamide building block distinguished by its unsubstituted 4-aminobenzamide core coupled to an N-ethylpiperidine moiety. With a molecular weight of 247.34 g/mol and a computed XLogP3-AA of 1.5 , it serves as the foundational scaffold for a class of potent dopaminergic and serotonergic agents, including the atypical antipsychotic amisulpride and its regulatory impurities.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
CAS No. 50534-03-7
Cat. No. B8459998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(1-ethyl-3-piperidyl)benzamide
CAS50534-03-7
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C14H21N3O/c1-2-17-9-3-4-13(10-17)16-14(18)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10,15H2,1H3,(H,16,18)
InChIKeyXVILJYGJOBGIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(1-ethyl-3-piperidyl)benzamide (CAS 50534-03-7): A Critical Synthetic Intermediate for Dopaminergic Benzamide Derivatives


4-Amino-N-(1-ethyl-3-piperidyl)benzamide (CAS 50534-03-7; IUPAC: 4-amino-N-(1-ethylpiperidin-3-yl)benzamide) is a primary benzamide building block distinguished by its unsubstituted 4-aminobenzamide core coupled to an N-ethylpiperidine moiety. With a molecular weight of 247.34 g/mol and a computed XLogP3-AA of 1.5 [1], it serves as the foundational scaffold for a class of potent dopaminergic and serotonergic agents, including the atypical antipsychotic amisulpride and its regulatory impurities. Unlike its more elaborated congeners, this compound lacks the 5-sulfamoyl or 2-methoxy substituents, making it an essential, minimalist intermediate for divergent medicinal chemistry and impurity reference standard synthesis.

Why Generic Interchange with Other Piperidinyl Benzamides Fails for 4-Amino-N-(1-ethyl-3-piperidyl)benzamide (CAS 50534-03-7)


Substitution with generically similar piperidinyl benzamides is not feasible due to the absence of key pharmacophoric substituents on the benzamide ring of CAS 50534-03-7. While compounds like amisulpride impurity G (4-amino-N-(1-ethylpiperidin-3-yl)-5-(ethylsulfonyl)-2-methoxybenzamide) or sulpiride impurity 1 possess additional 2-methoxy and 5-sulfamoyl groups critical for high-affinity dopamine D2/D3 receptor binding, the target compound is the unadorned core that lacks these moieties . Its value is precisely its chemical simplicity: it is the requisite starting material for generating the active, substituted derivatives. Replacing it with a pre-functionalized congener would chemically block the divergent synthetic pathways that depend on the free 2- and 5- positions of the benzamide ring, rendering subsequent regioselective modifications impossible.

Quantitative Differentiation Evidence for 4-Amino-N-(1-ethyl-3-piperidyl)benzamide (CAS 50534-03-7) Procurement


Structural Minimalism vs. Amisulpride Impurity G: Enabling Divergent Synthesis

The target compound (CAS 50534-03-7) is the unsubstituted core scaffold (C14H21N3O, MW 247.34). In contrast, its closest commercial analog, Amisulpride EP Impurity G (CAS 148516-68-1), is 4-amino-N-(1-ethylpiperidin-3-yl)-5-(ethylsulfonyl)-2-methoxybenzamide (C17H27N3O4S, MW 369.48) [1]. The absence of the 5-ethylsulfonyl and 2-methoxy groups on the target compound provides two unoccupied reactive sites for regiospecific functionalization, a prerequisite for constructing diverse compound libraries.

Medicinal Chemistry Synthetic Intermediate Impurity Profiling

Computed Lipophilicity Advantage in CNS Drug Design: XLogP3-AA of 1.5 vs. Amisulpride

Lipophilicity is a critical parameter for blood-brain barrier penetration. The target compound has a computed XLogP3-AA of 1.5 [1]. This is significantly lower than the clinically used derivative Amisulpride, which has a calculated logP of approximately 2.2-2.4 [2], and the more elaborate Amisulpride Impurity G. The lower lipophilicity of the core scaffold suggests it will have inherently lower passive membrane permeability and potentially reduced CNS penetration if used as a standalone ligand, making it a cleaner precursor for designing agents where logP needs to be tuned upwards through specific substitutions.

ADME Prediction CNS Drug Discovery Lipophilicity

Documented Utility as an Isolable Intermediate in the Synthesis of Quinoline-Based D3 Ligands

A published synthetic route explicitly isolates this compound as the key intermediate before further reaction with 4-chloro-8-trifluoromethylquinoline to afford a final product with a melting point of 177-178°C . This establishes the compound's role in generating 4-(quinolin-4-ylamino)-N-(1-ethylpiperidin-3-yl)benzamide derivatives, a chemotype associated with dopamine D3 receptor antagonism (e.g., BindingDB entries show related quinoline-benzamides with Ki values < 3 nM at D3). Generic piperidinyl benzamides not bearing the free 4-amino group cannot undergo this Buchwald-Hartwig or nucleophilic aromatic substitution to install the quinoline pharmacophore.

Dopamine D3 Receptor Synthetic Methodology Process Chemistry

Parent Ion for Mass Spectrometry Impurity Profiling: Unique m/z 247.17 vs. Amisulpride/Impurity Standards

In LC-MS/MS methods for quantifying genotoxic or process impurities in amisulpride or related benzamide APIs, the target compound's monoisotopic mass of 247.168462 Da [1] provides a unique parent ion ([M+H]+ at m/z 248.18) that is clearly resolved from the API (Amisulpride, MW 369.48) and its common impurities (Impurity G, MW 369.48; Sulpiride Impurity 1, MW 357.46). This mass difference is critical for developing selective, interference-free MRM transitions.

Analytical Chemistry LC-MS Impurity Profiling Quality Control

Quantitatively Justified Application Scenarios for Procuring 4-Amino-N-(1-ethyl-3-piperidyl)benzamide (CAS 50534-03-7)


Divergent Synthesis of D2/D3 Receptor Ligand Libraries with Controlled Lipophilicity

Procurement is indicated when a medicinal chemistry program requires a versatile benzamide scaffold with a pre-installed N-ethylpiperidine moiety and two unsubstituted positions for systematic structure-activity relationship (SAR) exploration. The target compound's XLogP3-AA of 1.5 [1] provides a low-lipophilicity starting point, allowing chemists to introduce substituents that incrementally increase logP from 1.5 to the target CNS range of 2-4 without surpassing the threshold associated with hERG binding and phospholipidosis risk. This is quantitatively advantageous over starting with pre-functionalized, high-logP analogs that immediately limit the design space.

Process Validation and Reference Standard for Quinoline-Benzamide Coupling Steps

Organizations scaling up the synthesis of 4-(quinolin-4-ylamino)-N-(1-ethylpiperidin-3-yl)benzamide D3 antagonists should procure this compound as a validated intermediate to de-risk the critical C-N coupling step. The documented reaction with 4-chloro-8-trifluoromethylquinoline [1] serves as a process proof-of-concept, confirming the reactivity of the 4-amino group. Using alternative intermediates with untested nucleophilic profiles introduces uncertainty into the process scale-up timeline.

LC-MS/MS Method Development for Amisulpride/Sulpiride Impurity Profiling

Analytical R&D groups developing compendial or in-house methods for benzamide antipsychotic APIs should procure this compound as a system suitability standard. Its monoisotopic mass of 247.168 Da [1] provides a discreet low-mass marker that tests column performance, ionization efficiency, and mass accuracy in the exact mass range where many small-molecule process impurities elute, without overlapping with the primary API or its substituted impurities.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 247.34 g/mol (<300 Da), 2 hydrogen bond donors, 3 acceptors, and a clogP of 1.5 [1], this compound falls within the Rule of Three (Ro3) guidelines for fragment libraries. It can be procured as a validated fragment hit for dopamine receptor subtypes, providing a high-quality starting point for fragment growing or linking strategies that leverage the two free reactive positions identified in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-N-(1-ethyl-3-piperidyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.